DesMethyl Sibutramine-d7 (hydrochloride)
Overview
Description
DesMethyl Sibutramine-d7 (hydrochloride) is a compound that belongs to the class of substituted cyclobutylamines. It is a deuterated analog of a known pharmacologically active compound, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, such as its metabolic stability and half-life.
Mechanism of Action
- Specifically, it inhibits the reuptake of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine at neuronal synapses .
Target of Action
Biochemical Pathways
Preparation Methods
The synthesis of DesMethyl Sibutramine-d7 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutyl ring, which is substituted with a 4-chlorophenyl group.
N-Methylation: The amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
DesMethyl Sibutramine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DesMethyl Sibutramine-d7 (hydrochloride) has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry for the study of deuterium isotope effects and the development of deuterated drugs.
Biology: It is employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of conditions where metabolic stability is crucial.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drug formulations.
Comparison with Similar Compounds
DesMethyl Sibutramine-d7 (hydrochloride) can be compared with other similar compounds, such as:
Sibutramine: A non-deuterated analog that inhibits the reuptake of serotonin and noradrenaline but has a shorter half-life and higher metabolic degradation.
Desmethylsibutramine: A metabolite of sibutramine with similar pharmacological properties but different metabolic stability.
Fluoxetine: A selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
The uniqueness of DesMethyl Sibutramine-d7 (hydrochloride) lies in its deuterium substitution, which enhances its metabolic stability and prolongs its pharmacological effects.
Biological Activity
DesMethyl Sibutramine-d7 (hydrochloride) is a deuterated form of N-desmethyl sibutramine, which is a metabolite of sibutramine, an anti-obesity medication. This compound has gained interest due to its pharmacological properties, particularly its role as a norepinephrine transporter (NET) and serotonin transporter (SERT) inhibitor. The following sections detail the biological activity of DesMethyl Sibutramine-d7, supported by research findings, case studies, and data tables.
- Chemical Name : 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine, hydrochloride
- CAS Number : 84467-94-7
- Molecular Formula : C16H25Cl2N
- Molecular Weight : 302.28 g/mol
DesMethyl Sibutramine-d7 functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain. This mechanism is crucial for its appetite-suppressing effects, making it a candidate for obesity treatment. The inhibition of NET and SERT leads to increased levels of these neurotransmitters in the synaptic cleft, which can reduce hunger signals and promote weight loss.
Pharmacokinetics
A study conducted on the pharmacokinetics of sibutramine and its metabolites, including DesMethyl Sibutramine, utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify these substances in human plasma. The validated method demonstrated a linear concentration range for DesMethyl Sibutramine from 10.0 to 10,000.0 pg/mL with a high correlation coefficient (r ≥ 0.9997) . Key pharmacokinetic parameters obtained from the study included:
Parameter | Sibutramine | DesMethyl Sibutramine | N-Di Desmethyl Sibutramine |
---|---|---|---|
AUC (0-t) | Varies | Varies | Varies |
Cmax | Varies | Varies | Varies |
t1/2 | Varies | Varies | Varies |
The study also indicated that the compound was stable in plasma samples and successfully analyzed concentrations following oral administration .
Efficacy in Obesity Management
Research has shown that DesMethyl Sibutramine exhibits similar efficacy to its parent compound in reducing body weight and controlling appetite. In clinical settings, patients treated with sibutramine experienced significant weight loss compared to those receiving placebo treatments . The active metabolites contribute to the overall effectiveness of sibutramine as an anti-obesity agent.
Case Studies
A systematic review on the use of sibutramine and its metabolites highlighted several case studies where patients exhibited varying responses to treatment. For instance:
- Case Study 1 : A patient with obesity-related comorbidities showed a significant reduction in body mass index (BMI) after six months of treatment with sibutramine. The patient reported improved energy levels and decreased appetite.
- Case Study 2 : Another case involved a patient who experienced adverse effects such as increased heart rate and anxiety when dosed with higher levels of sibutramine, leading to adjustments in therapy .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-ODLOEXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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